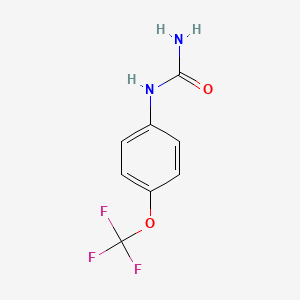

(4-(Trifluoromethoxy)phenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)13-7(12)14/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSFVIMHTOMZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896798 | |

| Record name | (4-(Trifluoromethoxy)phenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82971-90-2 | |

| Record name | (4-(Trifluoromethoxy)phenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082971902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-(trifluoromethoxy)phenyl)urea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (4-(Trifluoromethoxy)phenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(TRIFLUOROMETHOXY)PHENYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQP4E8O29W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to [4-(Trifluoromethoxy)phenyl]urea: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of [4-(trifluoromethoxy)phenyl]urea, a key chemical intermediate and metabolite. We will delve into its precise chemical identity, structural characteristics, and physicochemical properties. A significant focus is placed on a detailed, mechanistically explained synthesis protocol, designed for reproducibility and validation. Furthermore, this guide explores the compound's dual role as a critical building block in the synthesis of advanced pharmaceutical agents and as a significant metabolite in the biotransformation of the agrochemical Indoxacarb. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and robust methodologies.

Introduction and Nomenclature

[4-(trifluoromethoxy)phenyl]urea, a substituted phenylurea derivative, holds a position of increasing importance in both medicinal and agrochemical sciences. Its structure is characterized by a central urea functional group linking a phenyl ring substituted at the para-position with a trifluoromethoxy (-OCF₃) group.

The presence of the trifluoromethoxy group is pivotal. This moiety is a powerful tool in modern drug design, valued for its ability to modulate key molecular properties.[1][2] It significantly enhances lipophilicity, which can improve cell membrane permeability and oral bioavailability.[3] Concurrently, the high strength of the C-F bonds imparts exceptional metabolic stability, often protecting a drug candidate from enzymatic degradation and thereby extending its biological half-life.[1][3] This unique combination of lipophilicity and stability makes molecules containing the 4-(trifluoromethoxy)phenyl motif highly desirable in discovery pipelines.

1.1. IUPAC Name and Chemical Identity

-

IUPAC Name: [4-(trifluoromethoxy)phenyl]urea[4]

-

CAS Number: 82971-90-2[4]

-

Molecular Formula: C₈H₇F₃N₂O₂[4]

-

Synonyms: 1-(4-(Trifluoromethoxy)phenyl)urea, 4-(Trifluoromethoxy)phenylurea[4]

The structure is unambiguously defined as a urea molecule where one of the amine groups is substituted with a 4-(trifluoromethoxy)phenyl ring.

(Image Source: PubChem CID 2779224)

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for its application in synthesis and biological studies. These parameters dictate solubility, stability, and potential interactions, forming the basis for rational experimental design.

| Property | Value | Source |

| Molecular Weight | 220.15 g/mol | PubChem[4] |

| XLogP3-AA | 2.1 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |

| Appearance | White to off-white solid (Typical) | General Chemical Knowledge |

| Solubility | Generally soluble in polar organic solvents like acetonitrile, THF, and DMSO. Limited solubility in water. | General Chemical Knowledge[5] |

Note: Experimental values for properties like melting point and pKa are not consistently reported in public literature and should be determined empirically for specific lots.

Synthesis and Mechanistic Insights

The synthesis of N-aryl ureas is a cornerstone reaction in organic chemistry. The most direct and reliable pathway to [4-(trifluoromethoxy)phenyl]urea involves the reaction of 4-(trifluoromethoxy)aniline with a suitable "carbonyl" source that can form the urea linkage. A common and efficient method is the reaction with an isocyanate.

The causality behind this choice is clear: isocyanates are highly electrophilic at the carbonyl carbon, making them susceptible to nucleophilic attack by the amine group of the aniline. The reaction is typically high-yielding and proceeds under mild conditions. An alternative, often used when the corresponding isocyanate is unavailable or unstable, is a two-step, one-pot procedure involving phosgene or a phosgene equivalent like triphosgene.[6]

Below, we detail a robust protocol based on the reaction of 4-(trifluoromethoxy)aniline with potassium cyanate in an acidic aqueous medium, which generates isocyanic acid in situ.

3.1. Synthesis Workflow Diagram

Caption: Metabolic relationship between Indoxacarb and its transformation products.

Experimental Protocols

The following protocols are presented as self-validating systems. Each step is designed to ensure the integrity of the process, with clear endpoints and quality control measures.

5.1. Protocol: Synthesis of [4-(trifluoromethoxy)phenyl]urea

Objective: To synthesize the title compound from 4-(trifluoromethoxy)aniline.

Materials:

-

4-(Trifluoromethoxy)aniline (1.0 eq)

-

Potassium cyanate (KOCN) (1.2 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol (for recrystallization)

-

Magnetic stirrer, round-bottom flask, reflux condenser, ice bath, Buchner funnel

Procedure:

-

Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethoxy)aniline (e.g., 10.0 g) in a solution of deionized water (100 mL) and concentrated HCl (10 mL). Stir until a clear solution of the aniline hydrochloride salt is formed.

-

Reaction Initiation: In a separate beaker, dissolve potassium cyanate (1.2 eq) in deionized water (50 mL). Add this solution dropwise to the stirred aniline hydrochloride solution at room temperature over 20-30 minutes.

-

Reaction Progression: A white precipitate will begin to form immediately. After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 1 hour to ensure the reaction goes to completion.

-

Workup and Isolation: Cool the reaction mixture in an ice bath for 30 minutes. Collect the white solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any unreacted salts.

-

Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration and dry under vacuum at 50°C to a constant weight.

Validation: The identity and purity of the final product should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and HPLC. The melting point should be sharp.

5.2. Protocol: Analytical Characterization by HPLC

Objective: To determine the purity of the synthesized [4-(trifluoromethoxy)phenyl]urea.

Instrumentation & Conditions:

-

HPLC System: Standard HPLC with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm. [7]* Injection Volume: 10 µL.

-

Column Temperature: 40°C. [8] Procedure:

-

Standard Preparation: Prepare a stock solution of a reference standard of [4-(trifluoromethoxy)phenyl]urea in acetonitrile at a concentration of ~1 mg/mL. Prepare working standards by dilution.

-

Sample Preparation: Accurately weigh and dissolve the synthesized product in acetonitrile to a final concentration of ~1 mg/mL.

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. [8]Inject the standard and sample solutions.

-

Data Interpretation: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method). The retention time of the sample peak should match that of the reference standard.

Conclusion

[4-(trifluoromethoxy)phenyl]urea is a molecule of significant utility, bridging the gap between fundamental chemical synthesis and applied sciences. Its value is derived directly from the strategic incorporation of the trifluoromethoxy group, which imparts favorable physicochemical and metabolic properties. As a synthetic intermediate, it provides an accessible route to complex molecules, particularly in the sEH inhibitor class. As an agrochemical metabolite, its study is crucial for a complete understanding of the environmental and toxicological profile of Indoxacarb. The robust synthesis and analytical protocols provided herein offer researchers the tools to reliably produce and characterize this important compound for further investigation and application.

References

-

Lima, L. M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link] [1]2. PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link] [2]3. Pharmaffiliates. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Pharmaffiliates. Available at: [Link] [3]4. Beyond Pesticides. (n.d.). ChemicalWatch Factsheet: Indoxacarb. Beyond Pesticides. Available at: [Link] [9]5. Azeus. (n.d.). The Science Behind Indoxacarb: Mode of Action and Safety Profile. Azeus. Available at: [Link] [10]6. Anstead, K. S., et al. (2016). Indoxacarb biotransformation in the German cockroach. Pesticide Biochemistry and Physiology. Available at: [Link] [11]7. U.S. Environmental Protection Agency. (n.d.). Pesticides - Fact Sheet for Indoxacarb. EPA.gov. Available at: [Link] [12]8. INCHEM. (n.d.). INDOXACARB. INCHEM.org. Available at: [Link] [13]9. PubChem. (n.d.). 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea. PubChem. Available at: [Link] [14]10. PubChem. (n.d.). (4-(Trifluoromethoxy)phenyl)urea. PubChem. Available at: [Link] [4]11. ResearchGate. (2017). Physicochemical properties of phenylurea herbicides. ResearchGate. Available at: [Link] [5]12. CIPAC. (2017). Triflumuron rel. Impurities. CIPAC.org. Available at: [Link] [8]13. MDPI. (2019). A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant). MDPI. Available at: [Link] [7]14. MDPI. (2017). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. Available at: [Link] [6]15. PubMed. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. (4-(Trifluoromethoxy)phenyl)urea | C8H7F3N2O2 | CID 2779224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. cipac.org [cipac.org]

- 9. beyondpesticides.org [beyondpesticides.org]

- 10. nbinno.com [nbinno.com]

- 11. Indoxacarb biotransformation in the German cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. www3.epa.gov [www3.epa.gov]

- 13. inchem.org [inchem.org]

- 14. 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea | C16H20F3N3O3 | CID 44142782 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Investigating the Pharmacophore of (4-(Trifluoromethoxy)phenyl)urea

Abstract

The (4-(Trifluoromethoxy)phenyl)urea scaffold is a privileged structure in medicinal chemistry, notably recognized for its role in the potent inhibition of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory and vasodilatory lipid epoxides.[1][2][3] This guide provides a comprehensive framework for elucidating the pharmacophore of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps, delving into the strategic rationale behind experimental design, the establishment of self-validating protocols, and the integration of computational tools to build a robust, predictive pharmacophore model. This process is critical for virtual screening, lead optimization, and the rational design of next-generation therapeutics.[4]

Foundational Concepts: Understanding the Target and the Tool

Before embarking on a pharmacophore investigation, it is imperative to establish the biological context. The phenylurea moiety, particularly in the context of sEH inhibition, is well-documented.[3][5] The urea group is a cornerstone of the pharmacophore, forming critical hydrogen bonds with active site residues, such as Asp335 in human sEH, mimicking the transition state of epoxide hydrolysis.[3] The trifluoromethoxy-substituted phenyl ring typically occupies a hydrophobic pocket, contributing significantly to binding affinity. Our objective is to translate these known structural interactions into a three-dimensional (3D) electronic and steric map—the pharmacophore—that defines the necessary features for biological activity.

A pharmacophore is an abstract representation of the key molecular features responsible for a drug's interaction with a biological target.[6] These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers.[4] A well-defined pharmacophore model serves two primary functions in drug discovery: identifying novel chemical scaffolds through virtual screening and guiding the optimization of lead compounds.[4][7]

Strategic Workflow for Pharmacophore Elucidation

The investigation into a pharmacophore is a multi-stage process that can be broadly categorized into ligand-based and structure-based approaches. The choice depends on the available data: a set of active ligands allows for a ligand-based approach, while a high-resolution crystal structure of the target protein enables a structure-based methodology.[8] Given the wealth of data on urea-based sEH inhibitors, a hybrid approach offers the most robust pathway to a validated model.

Figure 1: A comprehensive workflow for pharmacophore investigation.

Ligand-Based Pharmacophore Modeling: Learning from Active Compounds

When multiple active ligands are known but a high-quality target structure is unavailable, ligand-based methods are the primary choice.[9] The core principle is that common chemical features shared by active molecules are likely responsible for their biological activity.

Rationale and Causality

The central challenge in ligand-based modeling is managing conformational flexibility and ensuring meaningful molecular alignment.[9] We do not simply overlay structures; we hypothesize that a specific, low-energy "bioactive" conformation is responsible for binding. The workflow is designed to identify this conformation and the shared features within a set of diverse, potent ligands.

Detailed Experimental Protocol

Objective: To generate a pharmacophore hypothesis from a set of known active sEH inhibitors containing the (4-(trifluoromethoxy)phenyl)urea scaffold.

Tools: Molecular Operating Environment (MOE), LigandScout, or Schrödinger's Phase module.[10][11]

Step 1: Training Set and Test Set Preparation [12]

-

Curate a set of active compounds: Gather at least 10-20 structurally diverse sEH inhibitors containing the target scaffold from literature, with measured IC50 or Ki values.

-

Ensure activity range: The set should span a wide range of activities (e.g., from picomolar to micromolar) to help the algorithm distinguish essential features from non-essential ones.

-

Partition the data: Divide the compounds into a training set (~70-80%) to build the model and a test set (~20-30%) for initial validation.[13] This partitioning is crucial for preventing model overfitting.

Step 2: Conformational Analysis

-

Generate 3D conformers: For each molecule in the training set, generate a diverse set of low-energy conformations. This is a critical step because the bioactive conformation is rarely the global minimum energy state in solution.[14]

-

Rationale: We use methods like stochastic search or molecular dynamics to sample the conformational space broadly. An energy cutoff (e.g., 20 kcal/mol above the global minimum) is used to discard energetically inaccessible shapes.[14]

Step 3: Feature Mapping and Model Generation

-

Identify chemical features: The software automatically annotates pharmacophoric features (HBD, HBA, HY, etc.) for each conformer of each molecule.

-

Align and score: The algorithm aligns the conformers from different molecules, attempting to maximize the overlap of common features.[15] A scoring function ranks the resulting pharmacophore hypotheses based on how well they map to the most active compounds while being absent in less active ones.

Caption: Workflow for ligand-based pharmacophore modeling.

Structure-Based Pharmacophore Modeling: Decoding the Binding Site

With the increasing availability of high-resolution protein crystal structures, structure-based methods provide a more direct route to pharmacophore generation.[16] This approach analyzes the interactions between a ligand and its target's binding pocket.

Rationale and Causality

The principle here is one of complementarity. The pharmacophore is derived not from a set of ligands, but from the features of the active site itself—the hydrogen-bonding hotspots, hydrophobic pockets, and electrostatic fields.[16] This method is particularly powerful as it can identify interaction points that may not be utilized by the known set of ligands, opening avenues for novel scaffold design.

Detailed Experimental Protocol

Objective: To generate a pharmacophore hypothesis from the crystal structure of human sEH in complex with a urea-based inhibitor.

Tools: Discovery Studio, MOE, LigandScout, or Schrödinger Suite.[7]

Step 1: Protein Preparation

-

Obtain crystal structure: Download a relevant PDB file (e.g., human sEH complexed with a urea inhibitor).

-

Prepare the structure: This is a self-validating step. Remove water molecules not involved in key interactions, add hydrogen atoms, assign protonation states for residues like Histidine, and perform a constrained energy minimization to relieve any steric clashes. This ensures the protein structure is computationally tractable and chemically correct.

Step 2: Active Site Analysis & Feature Generation

-

Identify binding site: Define the active site based on the co-crystallized ligand or using cavity detection algorithms.

-

Generate interaction map: The software analyzes the defined pocket and generates a map of potential pharmacophoric features. For sEH, this will highlight the key aspartate residue (HBA/Negative Ionizable) and hydrophobic residues lining the pocket (HY).[16]

Step 3: Model Refinement

-

Select key features: Based on the interaction map and knowledge of the known ligand's binding mode, select the most critical features to include in the final pharmacophore model. For our target, this would include the two HBDs and one HBA from the urea core, and at least one hydrophobic/aromatic feature for the trifluoromethoxy-phenyl group.

-

Add excluded volumes: Define regions of the active site that are occupied by the protein. These "excluded volumes" prevent the selection of virtual screening hits that are sterically incompatible with the binding pocket, significantly reducing false positives.[17]

The Litmus Test: Pharmacophore Validation

A generated pharmacophore model is merely a hypothesis until it is rigorously validated.[18] Validation assesses the model's ability to distinguish known active compounds from inactive (or presumed inactive) decoy molecules.

Validation Metrics and Protocols

Objective: To statistically validate the predictive power of the generated pharmacophore model.

Protocol: Decoy Set Screening

-

Prepare an active set: Use a set of known sEH inhibitors, preferably different from the training set.

-

Generate a decoy set: Create a much larger set of "decoy" molecules. These should have similar physicochemical properties (e.g., molecular weight, logP, number of rotatable bonds) to the actives but be topologically distinct. This ensures the model is selecting for specific 3D features, not just general properties.

-

Screen the combined database: Use the pharmacophore model to screen the combined database of actives and decoys.

-

Analyze the results: A good model will rank the active compounds much higher than the decoy molecules. This performance is quantified using the metrics in the table below.

| Metric | Description | Formula / Interpretation |

| Enrichment Factor (EF) | Measures how many more actives are found in a small fraction of the screened database compared to random selection. | EFₓ% = (Hitsₓ% / Nₓ%) / (Hits_total / N_total). An EF > 1 indicates good enrichment.[18] |

| Güner-Henry (GH) Score | A scoring method that considers both the percentage of actives found and the percentage of the database screened. | Ranges from 0 (no actives found) to 1 (perfect model). A GH score > 0.7 is considered a good model. |

| ROC Curve Analysis | A plot of the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) is a measure of model quality. | AUC = 1 indicates a perfect classifier. AUC = 0.5 indicates random performance.[19] |

Application in Drug Discovery

A validated pharmacophore is a powerful tool for accelerating drug discovery campaigns.

-

Virtual Screening: The model can be used as a 3D query to rapidly screen massive compound libraries (millions to billions of molecules) to identify novel hits with diverse chemical scaffolds that possess the key binding features.[20][21]

-

Lead Optimization: For an existing lead compound, the pharmacophore model can highlight which features are essential and which parts of the molecule can be modified to improve properties like potency, selectivity, or ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles.[4]

Conclusion

The investigation of the (4-(Trifluoromethoxy)phenyl)urea pharmacophore, particularly in the context of sEH inhibition, serves as a prime example of modern, rational drug design. By integrating ligand- and structure-based computational techniques and adhering to rigorous, self-validating protocols, researchers can move beyond serendipity. This structured, expertise-driven approach allows for the creation of a robust, predictive model that not only explains the activity of known compounds but also illuminates the path toward the discovery of novel, more effective therapeutics.

References

-

Gouveia, B. L., et al. (2017). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 114(15), 3877-3882. Available at: [Link]

-

Deep Origin. (n.d.). Pharmacophore Modeling - Computational Chemistry Glossary. Deep Origin. Available at: [Link]

-

Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Creative Biolabs. Available at: [Link]

-

Kryzhanovska, M., et al. (2018). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 8(22), e3085. Available at: [Link]

-

Kim, I.-H., et al. (2005). Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 48(12), 4034-4043. Available at: [Link]

-

Bahia, M. S., & Silakari, O. (2013). Exploring the Biological Potential of Urea Derivatives Against mPGES-1: A Combination of Quantum Mechanics, Pharmacophore Modelling and QSAR Analyses. Medicinal Chemistry, 9(1), 138-151. Available at: [Link]

-

Lee, K. S. S., et al. (2020). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega, 5(30), 18886-18898. Available at: [Link]

-

Rose, T. E., et al. (2010). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 53(20), 7380-7397. Available at: [Link]

-

Morisseau, C., et al. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Bioorganic & Medicinal Chemistry Letters, 12(10), 1379-1382. Available at: [Link]

-

Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. Creative Biolabs. Available at: [Link]

-

Kirejev, V., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Journal of Chemical Information and Modeling, 58(12), 2635-2647. Available at: [Link]

-

Chen, I. J., & Foloppe, N. (2011). Software and resources for computational medicinal chemistry. Future Medicinal Chemistry, 3(6), 759-776. Available at: [Link]

-

Schrödinger. (n.d.). Phase. Schrödinger. Available at: [Link]

-

CD ComputaBio. (n.d.). Pharmacophore Modeling and Virtual Screening. CD ComputaBio. Available at: [Link]

-

Cambridge MedChem Consulting. (2022). Computation Chemistry Tools. Cambridge MedChem Consulting. Available at: [Link]

-

Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. Protheragen. Available at: [Link]

-

Fiveable. (n.d.). Pharmacophore modeling. Fiveable Medicinal Chemistry Class Notes. Available at: [Link]

-

ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout? ResearchGate. Available at: [Link]

-

Gökcen, E. A., et al. (2020). Identification of small-molecule urea derivatives as novel NAMPT inhibitors via pharmacophore-based virtual screening. Bioorganic & Medicinal Chemistry, 28(4), 115217. Available at: [Link]

-

Chen, J., & Lai, L. (2008). Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. Journal of Chemical Information and Modeling, 48(12), 2340-2351. Available at: [Link]

-

Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences, 1(1), 138-146. Available at: [Link]

-

Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. LigandScout Tutorial. Available at: [Link]

-

PubChem. (n.d.). (4-(Trifluoromethoxy)phenyl)urea. PubChem. Available at: [Link]

-

Tsai, H.-J., et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology, 10, 464. Available at: [Link]

-

Shawky, A. M., et al. (2021). Pharmacophore-based virtual screening, synthesis, biological evaluation, and molecular docking study of novel pyrrolizines bearing urea/thiourea moieties with potential cytotoxicity and CDK inhibitory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 15-33. Available at: [Link]

-

Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling & Screening Services. Creative Biolabs. Available at: [Link]

-

Slideshare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. Slideshare. Available at: [Link]

-

Slideshare. (n.d.). Pharmacophore modeling and docking techniques. Slideshare. Available at: [Link]

-

Li, X., et al. (2021). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 26(21), 6489. Available at: [Link]

-

Schebb, N. H., et al. (2015). Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU): Resulting drug levels and modulation of oxylipin pattern. Prostaglandins & Other Lipid Mediators, 121(Pt A), 110-117. Available at: [Link]

-

Taha, E. A., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(19), 5845. Available at: [Link]

-

Tsai, H.-J., et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology, 10, 464. Available at: [Link]

-

PubChem. (n.d.). 1-[4-(Trifluoromethoxy)phenyl]-3-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]urea. PubChem. Available at: [Link]

-

AERU. (n.d.). (4-trifluoromethoxy)phenyl urea (Ref: IN MK638). AERU Database. Available at: [Link]

-

AERU. (n.d.). (4-trifluoromethoxy)phenyl urea (Ref: IN MK638). AERU Database. Available at: [Link]

-

University of Hertfordshire. (n.d.). (4-trifluoromethoxy)phenyl urea (Ref: IN MK638). AERU Database. Available at: [Link]

-

PubChem. (n.d.). 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea. PubChem. Available at: [Link]

Sources

- 1. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. metabolomics.se [metabolomics.se]

- 4. Pharmacophore Modeling - Computational Chemistry Glossary [deeporigin.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fiveable.me [fiveable.me]

- 7. Pharmacophore Modeling and Virtual Screening - CD ComputaBio [cadd.computabio.com]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. schrodinger.com [schrodinger.com]

- 11. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 16. creative-biolabs.com [creative-biolabs.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. aast.edu [aast.edu]

- 19. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of small-molecule urea derivatives as novel NAMPT inhibitors via pharmacophore-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacophore-based virtual screening, synthesis, biological evaluation, and molecular docking study of novel pyrrolizines bearing urea/thiourea moieties with potential cytotoxicity and CDK inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The (4-(Trifluoromethoxy)phenyl)urea Scaffold: A Technical Guide to Discovery & Optimization

This technical guide details the discovery, mechanistic characterization, and synthetic optimization of the (4-(Trifluoromethoxy)phenyl)urea scaffold. This moiety represents a privileged pharmacophore in medicinal chemistry, bridging the gap between Type II Kinase Inhibitors (targeting the DFG-out conformation) and Soluble Epoxide Hydrolase (sEH) Inhibitors .

Executive Summary: The Privileged Urea Pharmacophore

The (4-(Trifluoromethoxy)phenyl)urea motif has emerged as a critical structural element in the design of small-molecule inhibitors for signal transduction pathways. Originally derived from the broader class of diarylurea kinase inhibitors (such as Sorafenib and Regorafenib ), this specific substitution pattern—featuring a para-trifluoromethoxy (-OCF

-

Lipophilicity: The -OCF

group (Hansch -

Electronic Effects: It acts as a moderate electron-withdrawing group (

-

Metabolic Stability: The C-F bonds prevent oxidative metabolism at the para-position, a common clearance liability in unsubstituted phenyl rings.

This guide explores the discovery trajectory of this scaffold, from its origins in Raf kinase inhibition to its optimization as a probe for dual kinase/sEH modulation.

Mechanistic Basis: Type II Binding Mode

The efficacy of (4-(Trifluoromethoxy)phenyl)urea derivatives stems from their ability to stabilize the inactive (DFG-out) conformation of protein kinases, classifying them as Type II Inhibitors .

Structural Biology of Binding

Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors exploit a hydrophobic pocket exposed only when the activation loop (DFG motif: Asp-Phe-Gly) flips.

-

The Urea Linker: Acts as the "anchor," forming a bidentate hydrogen bond network. One urea nitrogen donates a proton to the conserved Glutamate (C-helix), while the other donates to the backbone amide of the Aspartate (DFG motif).

-

The 4-OCF

Phenyl Ring: Occupies the allosteric hydrophobic pocket created by the displacement of the Phenylalanine residue of the DFG motif. The -OCF

Visualization of the Signaling Pathway & Binding

The following diagram illustrates the Type II binding logic and the downstream signaling effects inhibited by this scaffold.

Caption: Mechanism of Action: The urea scaffold bridges the Glu (C-helix) and Asp (DFG), locking the kinase in an inactive state and halting the RAS-RAF-MEK-ERK cascade.

Discovery & Structure-Activity Relationship (SAR)

The discovery of the 4-OCF

SAR Evolution

Early screens identified the N,N'-diarylurea as a hit. Optimization focused on the distal phenyl ring (Ring B), leading to three primary classes of substitution:

| Substituent (Ring B) | Compound Example | Potency (Raf/VEGFR) | Lipophilicity (ClogP) | Notes |

| 4-Cl, 3-CF | Sorafenib | High (nM) | ~3.8 | Standard of care; high kinase selectivity. |

| 4-F, 3-CF | Regorafenib | High (nM) | ~4.0 | Improved metabolic stability over Sorafenib. |

| 4-OCF | TPPU / Analogues | Moderate-High | ~4.2 | Enhanced solubility vs CF |

Key Insight: While the 4-Cl-3-CF

Experimental Protocols

Chemical Synthesis: The Isocyanate Route

The most robust method for generating the (4-(Trifluoromethoxy)phenyl)urea scaffold is the addition of 4-(trifluoromethoxy)aniline to an appropriate isocyanate. This reaction is rapid, high-yielding, and requires no metal catalysis.

Protocol: Synthesis of 1-(4-(Trifluoromethoxy)phenyl)-3-arylurea

-

Reagents:

-

Amine A: 4-(Trifluoromethoxy)aniline (1.0 equiv).

-

Isocyanate B: Aryl or Heteroaryl Isocyanate (1.1 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

-

Procedure:

-

Dissolve 4-(trifluoromethoxy)aniline (1.0 mmol) in anhydrous DCM (5 mL) in a flame-dried round-bottom flask under Argon.

-

Cool the solution to 0°C (ice bath).

-

Add the Isocyanate (1.1 mmol) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitoring by TLC (Hexane:EtOAc 1:1) usually shows spot-to-spot conversion.

-

-

Workup:

-

The product often precipitates as a white solid. Filter the solid and wash with cold DCM (2 x 5 mL).

-

If no precipitate forms, concentrate the solvent in vacuo and purify via flash column chromatography (SiO

, gradient 0-50% EtOAc in Hexanes).

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the diagnostic urea protons—two singlets (or broad doublets) between

8.5–9.5 ppm. -

19F NMR: Diagnostic signal for -OCF

at

-

Screening Cascade

To validate the scaffold as a kinase inhibitor, a self-validating screening cascade is required.

Caption: Validation Workflow: From biochemical inhibition to cellular target engagement.

Detailed Protocol: FRET-Based Kinase Assay (Z'-LYTE)

-

Principle: Measures the phosphorylation of a peptide substrate labeled with Coumarin (donor) and Fluorescein (acceptor).

-

Mix: 10 µL reaction containing Kinase (e.g., B-Raf, 1-5 nM), Peptide Substrate (2 µM), ATP (Km concentration), and Test Compound (1 nM – 10 µM).

-

Incubate: 1 hour at Room Temperature.

-

Develop: Add Development Reagent (Protease). Phosphorylated peptides are protected from cleavage; non-phosphorylated peptides are cleaved, disrupting FRET.

-

Read: Measure Fluorescence Ratio (Emission 445 nm / 520 nm).

-

Control: Staurosporine (Pan-kinase inhibitor) as positive control; DMSO as negative control.

References

-

Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Link

-

Liu, J.Y., et al. (2009). Sorafenib has soluble epoxide hydrolase inhibitory activity, which contributes to its effect profile in vivo. Molecular Cancer Therapeutics. Link

-

Hwang, S.H., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Wan, P.T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell. Link

-

Rose, A.A., et al. (2014).[2] Soluble Epoxide Hydrolase Inhibitors: A patent review. Expert Opinion on Therapeutic Patents. Link

Sources

An In-Depth Technical Guide to the Therapeutic Targets of (4-(Trifluoromethoxy)phenyl)urea Derivatives

Introduction

The diaryl urea scaffold, particularly bearing a (4-(trifluoromethoxy)phenyl) moiety, represents a cornerstone in modern medicinal chemistry, most notably in the development of targeted cancer therapies. This chemical class gained prominence with the success of multi-kinase inhibitors like Sorafenib, which features a structurally related 4-chloro-3-(trifluoromethyl)phenyl group. The trifluoromethoxy (-OCF3) group is a critical bioisostere of the trifluoromethyl (-CF3) group, offering modulated electronic properties and lipophilicity while often retaining or enhancing biological activity. This guide provides a comprehensive exploration of the known and emerging therapeutic targets of (4-(trifluoromethoxy)phenyl)urea derivatives, grounded in preclinical and mechanistic studies. We will delve into the causality behind their mechanism of action, detail the experimental workflows for their evaluation, and present a forward-looking perspective on their therapeutic potential.

Part 1: Multi-Kinase Inhibition in Oncology: A Dual Assault on Cancer

The primary therapeutic application of (4-(trifluoromethoxy)phenyl)urea derivatives is in oncology, where they function as potent multi-kinase inhibitors. Their efficacy stems from a dual mechanism: directly inhibiting tumor cell proliferation and survival, and simultaneously cutting off the tumor's blood supply by inhibiting angiogenesis.

The RAF/MEK/ERK Pathway: Halting the Engine of Proliferation

The RAS-RAF-MEK-ERK signaling cascade is a pivotal pathway that regulates cell growth, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in RAS or BRAF genes, is a hallmark of many human cancers.[1] (4-(Trifluoromethoxy)phenyl)urea derivatives have been extensively shown to target the RAF serine/threonine kinases, which are the first step in this kinase cascade.

Key RAF kinase targets include:

-

RAF-1 (or C-RAF)

-

B-RAF (both wild-type and oncogenic mutants like V600E)

By binding to the ATP-binding pocket of RAF kinases, these urea derivatives prevent the phosphorylation and activation of downstream kinases MEK1/2, which in turn prevents the phosphorylation of ERK1/2.[2] The inhibition of ERK phosphorylation is a critical biomarker of target engagement, as it blocks the transmission of pro-proliferative signals to the nucleus.[2] Sorafenib, a structural analogue, potently inhibits RAF-1, wild-type B-RAF, and the oncogenic B-RAF V600E mutant.[3][4] Derivatives with the trifluoromethoxy group are designed to achieve similar, if not superior, potency and selectivity.[5] The ability of some newer generation urea-based compounds to inhibit all RAF isoforms (pan-RAF inhibition) is crucial for overcoming paradoxical pathway activation, a phenomenon where first-generation inhibitors can inadvertently promote tumor growth in RAS-mutant cancers.[1][6][7]

Anti-Angiogenesis via Receptor Tyrosine Kinase (RTK) Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Tumors secrete growth factors, primarily Vascular Endothelial Growth Factor (VEGF), to stimulate this process. (4-(Trifluoromethoxy)phenyl)urea derivatives are potent inhibitors of the receptor tyrosine kinases (RTKs) that bind these growth factors on the surface of endothelial cells.[8]

The most significant RTK targets for these compounds are:

-

VEGFR-1, VEGFR-2 (KDR), and VEGFR-3: These are the primary receptors for VEGF and are crucial for endothelial cell migration, proliferation, and survival.[8][9] Inhibition of VEGFR-2 is considered a particularly effective anti-angiogenic strategy.[10][11]

-

PDGFR-β (Platelet-Derived Growth Factor Receptor-β): This receptor is expressed on pericytes, cells that support and stabilize blood vessels. Inhibiting PDGFR-β disrupts the integrity of the tumor vasculature.[3][4]

By simultaneously blocking these RTKs, the compounds deliver a powerful anti-angiogenic effect, effectively starving the tumor of essential nutrients and oxygen.[2][3]

Other Oncologically-Relevant Kinase Targets

The polypharmacology of these derivatives extends to other RTKs implicated in cancer progression, enhancing their broad-spectrum antitumor activity.[12] These include:

-

c-KIT: A key driver in gastrointestinal stromal tumors (GIST) and some leukemias.[4][12]

-

Flt-3 (FMS-like tyrosine kinase 3): Often mutated and constitutively active in acute myeloid leukemia (AML).[4][12]

-

RET: A proto-oncogene whose mutations are associated with certain types of thyroid cancer.[4]

| Target Kinase | Representative IC50 Values (Sorafenib) | Biological Role in Cancer | Reference |

| RAF-1 | 6 nM | Cell Proliferation & Survival | [13] |

| B-RAF | 22 nM | Cell Proliferation & Survival | [13] |

| VEGFR-2 | 90 nM | Angiogenesis | [13] |

| VEGFR-3 | 20 nM | Angiogenesis, Lymphangiogenesis | [13] |

| PDGFR-β | 57 nM | Angiogenesis, Pericyte Recruitment | [13] |

| c-KIT | 68 nM | Proliferation (GIST, AML) | [13] |

| Flt-3 | 58 nM | Proliferation (AML) | [13] |

Table 1: Summary of key kinase targets for phenylurea-type inhibitors, with IC50 values for Sorafenib provided as a reference.

Part 2: Emerging and Non-Oncological Therapeutic Targets

While oncology remains the primary focus, the versatility of the (4-(trifluoromethoxy)phenyl)urea scaffold has led to the exploration of entirely different therapeutic targets, highlighting its potential in immunomodulation and neuroinflammation.

Immunomodulation: Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the rate-limiting step in tryptophan metabolism.[14] In the tumor microenvironment, overexpression of IDO1 depletes tryptophan and produces kynurenine metabolites, which collectively suppress the activity of tumor-infiltrating T-cells, allowing the cancer to evade the immune system.[14] Phenylurea derivatives have been designed and synthesized as potent and selective IDO1 inhibitors.[14][15] These compounds aim to restore anti-tumor immunity by preventing tryptophan depletion, making them promising candidates for combination therapy with checkpoint inhibitors. One study identified phenylurea derivatives with IC50 values in the sub-micromolar range against IDO1, with no activity against the related enzyme TDO, demonstrating high selectivity.[14][15]

Neuroinflammation: Dual Inhibition of sEH and p38 Kinase

Neuroinflammation is a key pathological feature of neurodegenerative disorders such as Alzheimer's disease (AD).[16] A specific derivative, 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), has been identified as a potent dual inhibitor of two key regulators of inflammation:[16]

-

Soluble Epoxide Hydrolase (sEH): An enzyme that degrades anti-inflammatory epoxy-fatty acids. Its inhibition raises the levels of these protective mediators.[16][17]

-

p38β Mitogen-Activated Protein Kinase (MAPK): A kinase involved in stress and inflammatory signaling pathways that contribute to tau hyperphosphorylation and neuronal death in AD.[16]

TPPU was found to inhibit both human sEH and p38β kinase with nanomolar potency.[16] In cellular models of AD, TPPU protected neurons from amyloid-induced toxicity, reduced tau hyperphosphorylation, and suppressed the activation of the pro-inflammatory transcription factor NF-κB.[16] This dual-targeting mechanism presents a novel therapeutic strategy for neurodegenerative diseases.

Part 3: Experimental Validation and Methodologies

The identification and validation of therapeutic targets for (4-(trifluoromethoxy)phenyl)urea derivatives follow a structured, multi-stage workflow. Each stage employs specific, self-validating protocols to ensure data integrity and reproducibility.

Workflow for Target Identification and Validation

The process begins with rational design and synthesis, followed by a hierarchical series of in vitro and in vivo assays to determine potency, selectivity, mechanism of action, and therapeutic efficacy.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Objective: To determine the IC50 value of a test compound against a specific kinase.

-

Principle: This is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase ATP pocket by the test compound, detected via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Methodology:

-

Prepare a serial dilution of the (4-(trifluoromethoxy)phenyl)urea derivative in DMSO, then dilute further in kinase buffer.

-

In a 384-well plate, add the kinase, a europium-labeled anti-tag antibody, and the fluorescent kinase tracer.

-

Add the serially diluted compound to the wells. Include "no inhibitor" (positive control) and "no kinase" (negative control) wells.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at both donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Calculate the emission ratio and plot the percent inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell-Based Antiproliferation Assay (MTT Assay)

-

Objective: To measure the cytotoxic or cytostatic effect of a compound on cancer cell lines.[18]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial reductases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Methodology:

-

Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate and allow them to adhere overnight.[18][19]

-

Treat the cells with serial dilutions of the test compound (and a vehicle control, e.g., 0.1% DMSO) for 72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the log of compound concentration to determine the IC50 value.

-

Conclusion

The (4-(trifluoromethoxy)phenyl)urea scaffold is a privileged structure in drug discovery, demonstrating remarkable versatility in targeting a diverse range of proteins crucial to human disease. Its primary application as a multi-kinase inhibitor in oncology is well-established, with a proven ability to attack cancer through the dual mechanisms of anti-proliferation and anti-angiogenesis. The expansion of this scaffold's utility into emerging fields like cancer immunotherapy (via IDO1) and neurodegenerative disease (via sEH/p38) underscores its vast therapeutic potential. Future research will likely focus on refining selectivity to minimize off-target effects, exploring novel combination therapies, and developing derivatives with improved pharmacokinetic properties to address unmet medical needs across multiple disciplines.

References

-

Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. National Institutes of Health. Available at: [Link]

-

Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. PubMed. Available at: [Link]

-

Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. MDPI. Available at: [Link]

-

Sorafenib for the treatment of unresectable hepatocellular carcinoma. National Institutes of Health. Available at: [Link]

-

Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Oncology Central. Available at: [Link]

-

Multi-targeted kinase inhibitor sorafenib and its future. WashU Medicine Research Profiles. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. National Institutes of Health. Available at: [Link]

-

Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. National Institutes of Health. Available at: [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. National Institutes of Health. Available at: [Link]

-

Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells. ACS Publications. Available at: [Link]

-

Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. ACS Publications. Available at: [Link]

-

In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. PubMed. Available at: [Link]

-

Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. ACS Publications. Available at: [Link]

-

Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma. PubMed. Available at: [Link]

-

1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. PubMed. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. National Institutes of Health. Available at: [Link]

-

Biphenyl derivatives incorporating urea unit as novel VEGFR-2 inhibitors: design, synthesis and biological evaluation. PubMed. Available at: [Link]

-

VEGFR inhibitors. Altmeyers Encyclopedia. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sorafenib for the treatment of unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncology-central.com [oncology-central.com]

- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. altmeyers.org [altmeyers.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biphenyl derivatives incorporating urea unit as novel VEGFR-2 inhibitors: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]

- 14. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial toxicity screening of (4-(Trifluoromethoxy)phenyl)urea

Technical Guide: Initial Toxicity Screening of (4-(Trifluoromethoxy)phenyl)urea

Executive Summary

This guide outlines the technical workflow for the initial toxicity screening of (4-(Trifluoromethoxy)phenyl)urea (CAS: 82971-90-2).[1] This compound represents a "privileged structure" often found in kinase inhibitors (e.g., Sorafenib analogs) and agrochemicals (e.g., Indoxacarb metabolites).[1]

The primary toxicological risk of this scaffold lies in its metabolic lability. While the trifluoromethoxy (-OCF₃) group enhances lipophilicity and membrane permeability, the urea bridge is susceptible to hydrolysis, potentially releasing 4-(trifluoromethoxy)aniline , a known toxin associated with methemoglobinemia and genotoxicity. This guide prioritizes metabolic stability profiling alongside standard cytotoxicity and hERG screening to distinguish between parent-compound pharmacology and metabolite-driven toxicity.[1]

Part 1: Chemical Context & Toxicophore Analysis

Before wet-lab screening, the structural motifs must be analyzed to define the "Risk Horizon."

| Structural Motif | Function in Drug Design | Associated Toxicity Risk |

| Urea Linker | Hydrogen bond donor/acceptor; kinase hinge binder.[1] | Hydrolytic Instability: Enzymatic cleavage (amidase/esterase) releases the constituent aniline.[1] |

| -OCF₃ Group | Increases Lipophilicity (LogP ~ +1.04); Bioisostere of -Cl or -CF₃.[1] | Accumulation: High lipophilicity correlates with phospholipidosis.[1] Metabolic Stability: The C-F bond is stable, but the group increases the aniline's persistence if cleaved. |

| Phenyl Ring | Scaffolding.[1][2] | Bioactivation: Potential for aromatic hydroxylation (epoxide formation) if not deactivated by the -OCF₃ group.[1] |

Critical Directive: The screening strategy must treat the compound as a potential "prodrug" for 4-(trifluoromethoxy)aniline until metabolic stability is proven.[1]

Part 2: Screening Workflow & Logic

The following decision tree dictates the experimental flow. We do not move to expensive in vivo models until in vitro stability and genotoxicity are resolved.[1]

Figure 1: Strategic Screening Hierarchy. Note that metabolic instability shunts the workflow immediately to metabolite-specific risk assessment.

Part 3: Experimental Protocols

Protocol A: Metabolic Stability (The Gatekeeper)

Rationale: Aryl ureas are susceptible to hydrolysis by carboxylesterases and amidases in plasma and liver. If the compound degrades rapidly, you are screening the toxicity of 4-(trifluoromethoxy)aniline, not the urea.

Methodology:

-

System: Pooled Human Liver Microsomes (HLM) and Human Plasma.[1]

-

Concentration: 1 µM test compound (to ensure first-order kinetics).

-

Cofactors: NADPH (for CYP450) and UDPGA (optional, for Phase II).[1]

-

Timepoints: 0, 15, 30, 60 minutes.

-

Analysis: LC-MS/MS monitoring for:

Acceptance Criteria:

-

High Stability:[3][4] <20% depletion after 60 min.[1] Proceed to hERG/Cytotox.

-

Low Stability: >50% depletion.[1] STOP. Assess Aniline toxicity risk.

Protocol B: Genotoxicity (Ames Test)

Rationale: Anilines are notorious for testing positive in the Ames test (mutagenicity) only after metabolic activation (S9 fraction), which converts them to hydroxylamines (N-OH).[1]

Methodology:

-

Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).[1]

-

Conditions: +/- S9 Liver Fraction (Rat liver induced with Aroclor 1254).[1]

-

Dose Range: 5 concentrations (up to 5000 µ g/plate or limit of solubility).

-

Controls:

Causality Check: If TA98/TA100 +S9 is positive, the mechanism is likely the bioactivation of the cleaved aniline fragment.

Protocol C: Cardiotoxicity (hERG Inhibition)

Rationale: Di-aryl ureas and lipophilic phenyl-ureas are established pharmacophores for hERG channel blockade, which leads to QT prolongation and Torsades de Pointes (arrhythmia).[1]

Methodology:

-

Assay: Automated Patch Clamp (e.g., QPatch or SyncroPatch).[1]

-

Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).[1]

-

Protocol:

-

Threshold: IC₅₀ < 10 µM is a Red Flag for early-stage leads.[1]

Part 4: Mechanistic Toxicology Visualization

Understanding the specific degradation pathway is vital for interpreting toxicity data.[1]

Figure 2: Bioactivation Pathway.[1] The urea hydrolysis releases the aniline, which undergoes N-hydroxylation to drive genotoxicity and blood toxicity.

Part 5: Data Interpretation & Reference Values

Use the following reference table to benchmark your screening results.

| Assay | Parameter | Low Risk | High Risk (Flag) | Mechanistic Insight |

| Solubility | Kinetic (PBS, pH 7.4) | > 50 µM | < 5 µM | -OCF₃ is highly lipophilic; poor solubility yields false negatives in cell assays.[1] |

| Metabolic Stability | T½ (Microsomes) | > 60 min | < 15 min | Rapid cleavage exposes the system to aniline toxicity.[1] |

| hERG | IC₅₀ | > 30 µM | < 10 µM | Aryl ureas block K+ channels via hydrophobic interactions.[1] |

| Ames Test | Revertant Colonies | < 2x Background | > 2x Background | Positive result (+S9) confirms aniline bioactivation.[1] |

| Cytotoxicity | IC₅₀ (HepG2) | > 100 µM | < 10 µM | General cellular health; HepG2 retains some metabolic capacity.[1] |

References

-

Structure-Activity Relationships of Aryl Ureas: Smith, R. et al.[1] "Discovery of heterocyclic ureas as kinase inhibitors: Synthesis and biological activity."[1] Journal of Medicinal Chemistry, 2008. (Representative SAR for aryl ureas).

-

Toxicity of Aniline Metabolites: U.S. EPA.[1] "Toxicological Review of Aniline."[1] Integrated Risk Information System (IRIS).[1]

-

Medicinal Chemistry of the Trifluoromethoxy Group: Müller, K. et al.[1][2] "Fluorine in Pharmaceuticals: Looking Beyond Intuition."[1] Science, 2007.[1] [1]

-

hERG Inhibition by Kinase Inhibitors: Redfern, W. S. et al.[1] "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs." Cardiovascular Research, 2003.[1] [1]

-

Genotoxicity Screening Protocols: Mortelmans, K., & Zeiger, E. "The Ames Salmonella/microsome mutagenicity assay."[1] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 2000.

Sources

Methodological & Application

Application Notes & Protocols: (4-(Trifluoromethoxy)phenyl)urea in Agrochemical Research

Prepared by: Gemini, Senior Application Scientist

Foreword: A Molecule of Interest by Association and Potential

(4-(Trifluoromethoxy)phenyl)urea emerges in agrochemical research primarily through its identity as an environmental transformation product of the widely used insecticide, Indoxacarb[1][2]. While not a primary active ingredient itself, its presence in soil and water post-application of the parent compound necessitates its study for environmental fate analysis and regulatory purposes. Furthermore, the broader class of phenylurea compounds boasts a rich history and diverse application in agriculture, primarily as herbicides, but also as scaffolds for novel insecticides and fungicides[3][4][5]. This dual identity—as a known metabolite and a member of a powerfully bioactive chemical family—makes (4-(Trifluoromethoxy)phenyl)urea a subject of significant interest for researchers in environmental science, toxicology, and agrochemical discovery.

This guide provides a comprehensive overview of the current and potential applications of (4-(Trifluoromethoxy)phenyl)urea in agrochemical research. It is designed for an audience of researchers, scientists, and professionals in the field, offering both foundational knowledge and detailed, actionable protocols.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is the bedrock of any experimental design. These properties influence its environmental mobility, bioavailability, and the analytical methods required for its detection.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₃N₂O₂ | PubChem[1] |

| Molecular Weight | 220.15 g/mol | PubChem[1] |

| CAS Number | 82971-90-2 | PubChem[1] |

| Appearance | White to almost white powder/crystal | Chem-Impex[6] |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)N)OC(F)(F)F | AERU[7] |

| InChIKey | LOSFVIMHTOMZKT-UHFFFAOYSA-N | AERU[7] |

| Water Solubility | 13630 mg/L (at 20°C, pH 7) | AERU[7] |

| Soil Degradation (DT₅₀) | 10.8 days (aerobic lab conditions) | AERU[7] |

| Soil Sorption (Koc) | 321.6 mL/g (Moderately mobile) | AERU[7] |

Core Application: Environmental Fate and Metabolite Analysis

The primary and most immediate application of (4-(Trifluoromethoxy)phenyl)urea in agrochemical research is in the context of its formation from Indoxacarb. Regulatory bodies and environmental scientists must track the degradation pathways of parent pesticides to understand the full toxicological and environmental impact. Metabolites can sometimes be more persistent, more mobile, or even more toxic than the original compound.

Rationale for Metabolite Tracking

-

Regulatory Compliance: Environmental protection agencies require data on the fate of major metabolites of registered pesticides.

-

Comprehensive Risk Assessment: The potential for groundwater contamination and non-target organism exposure is dictated by the combined properties of the parent compound and its degradation products.

-

Understanding Bioavailability: Studying the transformation of Indoxacarb to (4-(Trifluoromethoxy)phenyl)urea helps elucidate the chemical and microbial processes occurring in different environmental matrices (soil, water, sediment)[2].

Experimental Workflow: Metabolite Analysis

The following diagram outlines a typical workflow for the detection and quantification of (4-(Trifluoromethoxy)phenyl)urea in environmental samples.

Caption: Workflow for analyzing (4-(Trifluoromethoxy)phenyl)urea in environmental samples.

Protocol: Quantification in Soil by HPLC-MS/MS

This protocol provides a robust method for determining the concentration of (4-(Trifluoromethoxy)phenyl)urea in soil samples.

A. Materials and Reagents:

-

(4-(Trifluoromethoxy)phenyl)urea certified reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Anhydrous sodium sulfate

-

QuEChERS extraction salts or equivalent

-

C18 Solid Phase Extraction (SPE) cartridges

-

Soil samples (field-collected and control)

B. Protocol Steps:

-

Sample Preparation:

-

Air-dry soil samples and sieve through a 2 mm mesh to remove debris.

-

Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Fortify quality control (QC) samples with a known concentration of the reference standard.

-

-

Extraction:

-

Add 10 mL of acetonitrile to the soil sample.

-

Vortex vigorously for 1 minute.

-

Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl), and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Cleanup (Dispersive SPE):

-

Transfer 1 mL of the acetonitrile supernatant to a microcentrifuge tube containing d-SPE cleanup sorbent (e.g., PSA and C18).

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

-

-

Analysis:

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject 5-10 µL into the LC-MS/MS system.

-

LC Conditions: Use a C18 column (e.g., 2.1 x 100 mm, 2.6 µm). Mobile phase A: Water + 0.1% Formic Acid. Mobile phase B: Acetonitrile + 0.1% Formic Acid. Run a suitable gradient elution.

-

MS/MS Conditions: Use electrospray ionization (ESI) in positive mode. Monitor for specific parent-daughter ion transitions for quantification and confirmation.

-

-

Quantification:

-

Prepare a calibration curve using the certified reference standard (e.g., 0.1 to 100 ng/mL).

-

Calculate the concentration in the original soil sample, accounting for dilution factors and soil moisture content.

-

Exploratory Research: Screening for Bioactivity

The trifluoromethoxy (-OCF₃) group is a powerful modulator of physicochemical properties, often enhancing lipophilicity and metabolic stability. Its presence on a phenylurea scaffold suggests that (4-(Trifluoromethoxy)phenyl)urea could possess inherent biological activity worth investigating.

Rationale for Bioactivity Screening

-

Scaffold Hopping: Many successful agrochemicals are derivatives of a common chemical scaffold. Phenylureas are a proven scaffold for herbicidal activity[3][8].

-

Structure-Activity Relationship (SAR): Understanding the bioactivity (or lack thereof) of this specific compound contributes to the broader SAR knowledge of phenylurea derivatives, guiding future synthesis efforts[9].

-

Potential for Novel Modes of Action: While many phenylureas are photosynthesis inhibitors, derivatives can exhibit different mechanisms[10].

Herbicidal Activity Screening

Phenylurea herbicides typically act by inhibiting photosynthesis at Photosystem II (PSII). A screening program would assess both pre-emergence and post-emergence activity.

Caption: Workflow for herbicidal activity screening.

Protocol: Pre-Emergence Herbicidal Assay

-

Planting: Fill small pots with a standard potting mix. Sow seeds of representative monocot (e.g., Setaria viridis) and dicot (e.g., Amaranthus retroflexus) weed species.

-

Application: Prepare a stock solution of (4-(Trifluoromethoxy)phenyl)urea in a suitable solvent (e.g., acetone) with a surfactant. Dilute to final application rates (e.g., ranging from 10 to 2000 g a.i./ha).

-

Treatment: Evenly spray the soil surface of the pots with the test solutions. Include a solvent-only control and a positive control (e.g., Diuron).

-

Incubation: Place pots in a growth chamber with controlled light, temperature, and humidity. Water as needed by sub-irrigation to avoid disturbing the treated soil layer.

-

Assessment: After 14-21 days, assess the percentage of weed control based on emergence and biomass reduction compared to the solvent control.

Insecticidal Activity Screening

Many benzoylphenylurea derivatives act as insect growth regulators by inhibiting chitin synthesis, a process vital for cuticle formation during molting[4][10].

Protocol: Larval Ingestion Assay

-

Diet Preparation: Prepare an artificial diet for a model insect larva (e.g., beet armyworm, Spodoptera exigua).

-

Incorporation: While the diet is cooling, incorporate (4-(Trifluoromethoxy)phenyl)urea at various concentrations (e.g., 1, 10, 100 ppm).

-

Infestation: Place one second-instar larva in each well of a multi-well plate containing the treated diet.

-

Incubation: Keep the plates in a growth chamber under controlled conditions.

-

Assessment: Record larval mortality at 24, 48, and 72 hours. Observe for any sublethal effects such as failed molting or deformities. Calculate the LC₅₀ (lethal concentration for 50% of the population).

Fungicidal Activity Screening

Derivatives of phenylurea have also been explored for their fungicidal properties[5]. A simple in-vitro assay can provide a first indication of activity.

Protocol: Mycelial Growth Inhibition Assay

-

Media Preparation: Prepare potato dextrose agar (PDA) and autoclave.

-

Incorporation: While the agar is still molten, add (4-(Trifluoromethoxy)phenyl)urea (dissolved in a small amount of solvent) to achieve final concentrations (e.g., 1, 10, 50, 100 µg/mL). Pour into petri dishes.

-

Inoculation: Place a 5 mm mycelial plug from an actively growing culture of a model plant pathogenic fungus (e.g., Botrytis cinerea or Rhizoctonia solani) in the center of each plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus.

-

Assessment: When the mycelium in the control plate reaches the edge, measure the diameter of the fungal colony on the treated plates. Calculate the percentage of inhibition relative to the control.

Conclusion and Future Directions

(4-(Trifluoromethoxy)phenyl)urea holds a defined and important role in the environmental monitoring of the insecticide Indoxacarb. The protocols outlined here provide a framework for its accurate quantification in environmental matrices. Beyond its role as a metabolite, its chemical structure as a substituted phenylurea warrants exploratory research into its own potential herbicidal, insecticidal, or fungicidal activities. Such studies, even if they yield negative results, are valuable for building a more complete understanding of the structure-activity relationships that drive the discovery of new and effective agrochemicals.

References

-

(4-(Trifluoromethoxy)phenyl)urea | C8H7F3N2O2 | CID 2779224 - PubChem. National Center for Biotechnology Information. [Link]

-

(4-trifluoromethoxy)phenyl urea (Ref: IN MK638) - AERU. Agriculture and Environment Research Unit, University of Hertfordshire. [Link]

-

Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PubMed Central. National Center for Biotechnology Information. [Link]

-

Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PubMed. National Center for Biotechnology Information. [Link]

-

Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives - ResearchGate. ResearchGate. [Link]

-

Phenylurea Herbicides - ResearchGate. ResearchGate. [Link]

-

Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives - PMC - NIH. National Center for Biotechnology Information. [Link]

-

(4-trifluoromethoxy)phenyl urea (Ref: IN MK638) - AERU. Agriculture and Environment Research Unit, University of Hertfordshire. [Link]

-

Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents - ResearchGate. ResearchGate. [Link]

-